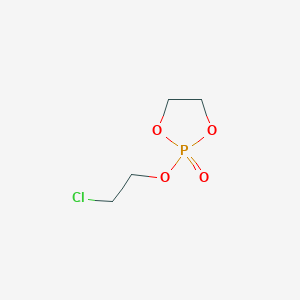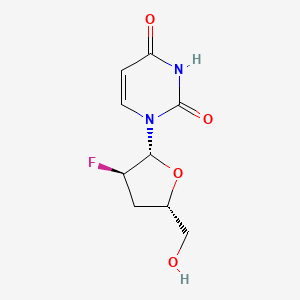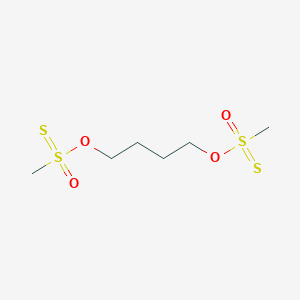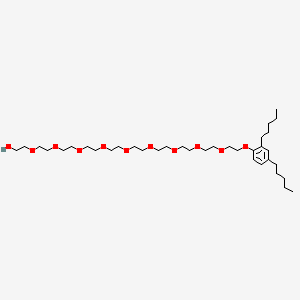
2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide typically involves the reaction of ethylene oxide with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the reactivity of the starting materials and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted dioxaphospholane compounds. These products have diverse applications in different fields.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induction of cell death in certain biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide include:
- 2-(2-Chloroethoxy)-1,4-dioxa-2$l^{5}-phosphacycloheptane 2-oxide
- 1,2-Azaphospholidine 2-oxides
- 1,2-Azaphospholine 2-oxides
Uniqueness
What sets 2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide apart from these similar compounds is its specific ring structure and the presence of the chloroethoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
45733-58-2 |
|---|---|
Molekularformel |
C4H8ClO4P |
Molekulargewicht |
186.53 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C4H8ClO4P/c5-1-2-7-10(6)8-3-4-9-10/h1-4H2 |
InChI-Schlüssel |
GWRARNLNZKLATR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(O1)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)
![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)



![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)


![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)

